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Compound of Interest

Compound Name:
4-Cyclopropoxy-2-methyl-5-

nitropyridine

Cat. No.: B14838107

Get Quote

Executive Summary
Target Molecule: 4-Cyclopropoxy-2-methyl-5-nitropyridine Core Scaffold: 2-Methyl-5-

nitropyridine Key Functionality: 4-Cyclopropoxy ether linkage Application: High-value

intermediate for kinase inhibitors (e.g., ALK, ROS1, MET) and GPCR ligands.[1] The

cyclopropyl ether moiety offers unique metabolic stability and conformational restriction

compared to standard alkoxy groups.[1]

This guide details the robust synthesis of 4-Cyclopropoxy-2-methyl-5-nitropyridine via

Nucleophilic Aromatic Substitution (

). It covers the full workflow from the commercial precursor 4-Chloro-2-methyl-5-nitropyridine
(CAS 856834-65-6) and includes an upstream route for synthesizing the precursor from 2-
hydroxy-4-methylpyridine.[1]

Retrosynthetic Analysis
The strategic disconnection relies on the high electrophilicity of the C4 position in the 5-

nitropyridine core.[1] The nitro group at C5 and the pyridine nitrogen act synergistically to

activate the C4-chloride for displacement by weak nucleophiles like cyclopropanol.[1]
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Figure 1: Retrosynthetic strategy highlighting the convergent

assembly.

Synthetic Route & Protocols
Route A: Nucleophilic Aromatic Substitution ( )
This is the preferred industrial route due to high yields and operational simplicity.[1]

Reaction Scheme:

Step-by-Step Protocol
Materials:

4-Chloro-2-methyl-5-nitropyridine (1.0 eq)[1]

Cyclopropanol (1.2 eq)[1]
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Sodium Hydride (60% dispersion in oil) (1.5 eq)

Tetrahydrofuran (THF), anhydrous[2]

Procedure:

Activation: In a flame-dried 3-neck round-bottom flask under

atmosphere, suspend Sodium Hydride (1.5 eq) in anhydrous THF (10 mL/g of substrate).
Cool the suspension to

using an ice bath.

Alkoxide Formation: Add Cyclopropanol (1.2 eq) dropwise to the NaH suspension. Stir at

for 30 minutes until gas evolution (

) ceases. Note: Cyclopropanol is less acidic than phenols; ensure full deprotonation.[1]

Addition: Dissolve 4-Chloro-2-methyl-5-nitropyridine (1.0 eq) in a minimum amount of

anhydrous THF and add it dropwise to the reaction mixture at

.

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.[1] The spot for the chloride starting material (

) should disappear, replaced by the ether product (

).

Workup:

Cool the mixture back to

.

Quench carefully with saturated

solution (exothermic!).[1]
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Dilute with water and extract with Ethyl Acetate (

).[1]

Wash combined organics with brine, dry over

, filter, and concentrate in vacuo.

Purification: Purify the crude residue via flash column chromatography on silica gel, eluting

with a gradient of 0–30% EtOAc in Hexanes.

Yield: Typically 75–85%. Characterization:

1H NMR (400 MHz, CDCl3):

9.05 (s, 1H, H-6), 6.85 (s, 1H, H-3), 3.95 (m, 1H, cyclopropyl-CH), 2.65 (s, 3H, Me), 0.90–
0.80 (m, 4H, cyclopropyl-CH2).

Route B: Precursor Synthesis (If Commercial Source
Unavailable)
If the chloride is not available, it can be synthesized from 2-hydroxy-4-methylpyridine.[1]

Step 1: Nitration
Reaction: 2-Hydroxy-4-methylpyridine

2-Hydroxy-4-methyl-5-nitropyridine[1]

Dissolve 2-hydroxy-4-methylpyridine in conc.

at

.[1]

Add fuming

dropwise, maintaining temp

.[1]
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Stir at RT for 1 h, then heat to

for 2 h.

Pour onto ice. The yellow precipitate is collected by filtration.[1]

Yield: ~80%[1][3][4]

Note: This intermediate exists as the pyridone tautomer in solid state.[1]

Step 2: Chlorination
Reaction: 2-Hydroxy-4-methyl-5-nitropyridine

4-Chloro-2-methyl-5-nitropyridine[1]

Suspend the nitro-pyridone (from Step 1) in

(5.0 eq).[1]

Optional: Add catalytic DMF (2 drops) to accelerate Vilsmeier-Haack type activation.[1]

Heat to reflux (

) for 3–5 hours. The solution will turn dark.

Concentrate

under reduced pressure.[1]

Pour residue onto crushed ice/water (Careful: delayed exotherm). Neutralize with

.[1]

Extract with DCM.[1][4]

Yield: ~85–90%
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The success of this synthesis relies on the Meisenheimer Complex intermediate.[1] The 5-nitro

group is critical; it withdraws electron density via resonance, stabilizing the negative charge on

the ring during the nucleophilic attack.

Reactants:
4-Cl-Py-NO2 + Cyclopropoxide

Transition State:
Meisenheimer Complex

(Negative charge delocalized
onto NO2)

Nucleophilic Attack
Product:

4-Cyclopropoxy-Py-NO2
+ Cl-

Elimination of Cl-

Click to download full resolution via product page

Figure 2:

Mechanism.[1][5] The nitro group acts as an electron sink, lowering the energy barrier for the
addition of the cyclopropoxide.
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Parameter
Recommended
Condition

Why? Troubleshooting

Base NaH (1.5 eq)

Ensures irreversible

deprotonation of

cyclopropanol.[1]

If reaction is slow,

switch to

in DMF at

.

Solvent THF (Anhydrous)

Solubilizes the

nitropyridine; inert to

NaH.[1]

If substrate is

insoluble, use DMF or

DMSO.

Temperature RT

Controls exotherm;

prevents side

reactions.[1]

If no product forms,

heat to

. Do not overheat (

) to avoid ether

cleavage.[1]

Stoichiometry 1.2 eq Alcohol

Slight excess drives

reaction to

completion.[1]

Large excess of

alcohol complicates

workup.[1]

Safety & Handling
Nitropyridines: Potentially explosive if heated under confinement.[1] Do not distill residues to

dryness at high temperatures.[1]

Cyclopropanol: Flammable.[1] Can undergo ring-opening radical reactions if exposed to

strong oxidants.[1]

Sodium Hydride: Pyrophoric.[1] Handle under inert atmosphere (

/Ar).[1] Quench excess base carefully with isopropanol or solid

before adding water.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3532433/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3532433/
https://www.benchchem.com/product/b14838107/docs#technical-guide-synthesis-of-4-cyclopropoxy-2-methyl-5-nitropyridine
https://www.benchchem.com/product/b14838107/docs#technical-guide-synthesis-of-4-cyclopropoxy-2-methyl-5-nitropyridine
https://www.benchchem.com/product/b14838107/docs#technical-guide-synthesis-of-4-cyclopropoxy-2-methyl-5-nitropyridine
https://www.benchchem.com/product/b14838107/docs#technical-guide-synthesis-of-4-cyclopropoxy-2-methyl-5-nitropyridine
https://www.benchchem.com/product/b14838107?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14838107?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

